1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile
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Overview
Description
1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It is a member of the formazan family, characterized by the presence of a formazan ring, which is a five-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the formazan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the chloro or hydroxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted formazan compounds.
Scientific Research Applications
1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bithionol: A compound with a similar structure, known for its antimicrobial properties.
Bis(2-hydroxy-3,5-dichlorophenyl) sulfide:
Uniqueness
1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile is unique due to its specific formazan ring structure and the presence of both chloro and hydroxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
114592-65-3 |
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Molecular Formula |
C14H7Cl4N5O2 |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-cyano-N'-(3,5-dichloro-2-hydroxyanilino)-N-(3,5-dichloro-2-hydroxyphenyl)iminomethanimidamide |
InChI |
InChI=1S/C14H7Cl4N5O2/c15-6-1-8(17)13(24)10(3-6)20-22-12(5-19)23-21-11-4-7(16)2-9(18)14(11)25/h1-4,20,24-25H |
InChI Key |
JIVDOFLPGFPRRU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Origin of Product |
United States |
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